molecular formula C27H36Br2 B065434 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene CAS No. 187148-75-0

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene

Cat. No. B065434
M. Wt: 520.4 g/mol
InChI Key: SVNIUQSXMPTBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorene derivatives, including 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene, involves multiple steps, starting from fluorene or its analogs. One common approach involves the hydroxymethylation of fluorene, followed by subsequent reactions like bromination to introduce bromomethyl groups at specific positions on the fluorene ring (Sheng, 2007). These methodologies emphasize the importance of precise control over reaction conditions to achieve the desired substitution pattern and yield.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of a central fluorene unit substituted with various functional groups, which can significantly affect their physical and chemical properties. X-ray diffraction analysis and spectroscopic methods such as NMR and IR are commonly used to determine the structure and confirm the identity of synthesized compounds (Ishak et al., 2019).

Chemical Reactions and Properties

Fluorene derivatives participate in various chemical reactions, including polymerization, cross-coupling, and electrophilic substitution, due to the reactive nature of their functional groups. These reactions enable the synthesis of complex molecular architectures and polymers with tailored properties for specific applications (Tsai & Chen, 2008). The chemical properties, such as reactivity and stability, are influenced by the nature and position of the substituents on the fluorene core.

Physical Properties Analysis

The physical properties of 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene and its derivatives, such as solubility, melting point, and crystallinity, are critical for their processing and application in materials science. These properties are determined by the molecular structure and the nature of the substituents, affecting the compound's ability to form solid-state structures and its behavior in solution (Knaapila et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, are fundamental to understanding the compound's behavior in synthetic and application contexts. Studies on the reactivity of fluorene derivatives provide insights into their potential uses in organic synthesis, polymer science, and the development of organic electronic devices (Min, 2011).

For more comprehensive insights and detailed information on each aspect mentioned, exploring the following references is recommended:

Scientific Research Applications

  • Anticancer Properties: A derivative of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene showed potential anticancer properties against human cervical cancer cells (Ishak et al., 2019).

  • Synthesis of Conjugated Polymers: This compound was used in the synthesis of conjugated copolymers, such as poly(fluorene vinylene), which are highly soluble in organic solvents and useful in polymer electronics (Aravindu et al., 2018).

  • Development of Light-Emitting Diodes: It was utilized in synthesizing novel statistical alternating electroluminescent (EL) copolymers, which are completely soluble in common organic solvents and can be used in light-emitting diodes (Jin et al., 2004).

  • Nanoparticles for Optical Applications: The compound contributed to the formation of colloidally stable dispersions of poly(arylene ethynylene) nanoparticles, which show strong absorption in the red and near-infrared regime, relevant for optical applications (Huber et al., 2012).

  • Two-Photon Absorption Studies: Fluorene-containing derivatives of this compound were used in two-photon absorption studies, which are significant in understanding photophysical behavior and potential applications in imaging (Yue et al., 2015).

  • Synthesis of Aromatic Poly(ether ketone)s: The compound played a role in the synthesis of poly(ether ketone)s with good organosolubility and thermal stability, also showing blue-green or green-emitting properties (Maeyama & Ito, 2018).

Safety And Hazards

The compound is for research use only and should not be administered to humans . It should be stored at 2-10 degrees Celsius . Safety precautions include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean up procedures to avoid generating dust .

properties

IUPAC Name

2,7-bis(bromomethyl)-9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36Br2/c1-3-5-7-9-15-27(16-10-8-6-4-2)25-17-21(19-28)11-13-23(25)24-14-12-22(20-29)18-26(24)27/h11-14,17-18H,3-10,15-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIUQSXMPTBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584622
Record name 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene

CAS RN

187148-75-0
Record name 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Ishak, GY Yeap, S Sasidharan, MM Ito - Journal of Molecular Structure, 2019 - Elsevier
A new fluorene derivative, 1,1’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis (N,N-bis(pyridine-2-ylmethyl)methanamine has been successfully synthesized through condensation reaction of bis(…
Number of citations: 7 www.sciencedirect.com
Y Jin, J Ju, J Kim, S Lee, JY Kim, SH Park… - …, 2003 - ACS Publications
A new green electroluminescence polymer, CN−poly(dihexylfluorenevinylene) (CN−PDHFV), which denotes poly[(9,9-dihexyl-9H-fluorene-2,7-diyl)(1-cyanoethene-1,2-diyl)(9,9-dihexyl-…
Number of citations: 94 pubs.acs.org
K Aravindu, E Cloutet, C Brochon… - …, 2018 - ACS Publications
The synthesis of conjugated copolymers based on poly(fluorene vinylene) [PFV] and poly(fluorene vinylene-co-carbazole vinylene) [PFVCV] was achieved via a previously unexplored …
Number of citations: 9 pubs.acs.org
S Ishak, GY Yeap, S Sasidharan, T Sangeetha… - Journal of Molecular …, 2022 - Elsevier
A new pair of fluorene derivatives, 8,8′-(((9,9-dihexyl-9H-fluorene-2,7-diyl)bis(methylene))bis(oxy))diquinoline and 3,3′-(((9,9-dihexyl-9H-fluorene-2,7-diyl)bis-(methylene))bis(oxy))…
Number of citations: 2 www.sciencedirect.com
A Wynne, JR Frisch, C Britten, KB Walters - Reactive and Functional …, 2020 - Elsevier
Light emission has been introduced onto poly(ethylene-co-acrylic acid) (PEAA) surfaces by covalently grafting two different fluorescent moieties. The facile surface modification method …
Number of citations: 3 www.sciencedirect.com
Y Jin, K Kim, SH Park, S Song, J Kim, J Jung… - …, 2007 - ACS Publications
New electroluminescent copolymers with fluoro groups in the vinylene unit, poly(9,9-di-hexylfluorene-2,7-vinylene-co-p-phenylenedifluorovinylene) (PFVPDFV), have been synthesized …
Number of citations: 21 pubs.acs.org
JK Kim, Y Jin, SH Park, J Jung, JY Shim… - … and Devices XII, 2008 - spiedigitallibrary.org
New electroluminescent copolymers with fluoro groups in vinylene unit, poly(9,9-di-hexylfluorene-2, 7-vinylene-co-pphenylenedifluorovinylene) (PFVPDFV), have been synthesized by …
Number of citations: 6 www.spiedigitallibrary.org
S Song, Y Jin, SH Kim, JY Shim, S Son… - Journal of Polymer …, 2009 - Wiley Online Library
The present investigation deals with the synthesis, characterization, and EL properties of new polyfluorenevinylenes, CzCNPFVs, with cyano‐substituted vinylene unit and carbazole …
Number of citations: 25 onlinelibrary.wiley.com
AL Cornell - 2012 - search.proquest.com
Interactions of Asthma Drugs with Artificial Saliva and Mucus. Modeling pulmonary particulate transport requires related biofluid physicochemical properties. Aims included measuring …
Number of citations: 2 search.proquest.com

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